molecular formula C16H16F2N4O3 B2872452 Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-10-0

Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2872452
CAS No.: 725218-10-0
M. Wt: 350.326
InChI Key: GWNAVHHFWBKASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 6: A methyl carboxylate group, which enhances solubility and serves as a common pharmacophore in bioactive molecules.
  • Position 5: An ethyl substituent, contributing steric bulk compared to smaller alkyl groups like methyl.
  • Position 7: A 2-(difluoromethoxy)phenyl group, introducing electronegative fluorine atoms that modulate electronic and lipophilic properties.

Properties

IUPAC Name

methyl 7-[2-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O3/c1-3-10-12(14(23)24-2)13(22-16(21-10)19-8-20-22)9-6-4-5-7-11(9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNAVHHFWBKASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

In cellular contexts, Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could potentially influence cell function. Similar compounds have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway. This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 7

The phenyl ring at position 7 is a critical site for functionalization. Key comparisons include:

Compound Substituent at Position 7 Key Properties/Effects Reference
Target Compound 2-(Difluoromethoxy)phenyl Electron-withdrawing CF₂O group enhances metabolic stability and lipophilicity. -
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl 2,4-Dimethoxyphenyl Electron-donating OCH₃ groups increase electron density, potentially reducing reactivity.
Ethyl 7-(3,4,5-trimethoxyphenyl)-5-phenyl 3,4,5-Trimethoxyphenyl Enhanced planar structure for π-π stacking; common in kinase inhibitors.
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl 4-Bromophenyl Bromine adds steric bulk and halogen bonding potential.
Ethyl 7-(2-chlorophenyl)-5-methyl 2-Chlorophenyl Chlorine enhances electronegativity and bioavailability.

Key Insight : The difluoromethoxy group in the target compound balances electronegativity and lipophilicity, distinguishing it from methoxy- or halogen-substituted analogs .

Ester Group Variations at Position 6

The carboxylate ester influences solubility and metabolic stability:

Compound Ester Group Impact Reference
Target Compound Methyl Higher metabolic lability compared to ethyl esters. -
Ethyl 7-(2-chlorophenyl)-5-methyl Ethyl Increased lipophilicity; slower hydrolysis in vivo.
Ethyl 5-chloromethyl-2-methylsulfanyl Ethyl Ethyl esters often improve membrane permeability in agrochemicals.

Key Insight : Methyl esters, as in the target compound, may favor faster clearance compared to ethyl esters, making them suitable for short-acting therapeutics .

Substituents at Position 5

The alkyl/aryl group at position 5 modulates steric and electronic effects:

Compound Substituent at Position 5 Impact Reference
Target Compound Ethyl Moderate steric hindrance; balances activity and solubility. -
Ethyl 5-trifluoromethyl Trifluoromethyl Strong electron-withdrawing effect; enhances binding to hydrophobic pockets.
Ethyl 5-methyl Methyl Smaller size reduces steric clashes in crowded binding sites.

Key Insight : The ethyl group in the target compound offers a balance between steric bulk and flexibility, contrasting with trifluoromethyl’s rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.